molecular formula C12H15NO6 B15486033 N-(((4-Methoxyphenyl)methoxy)carbonyl)-L-serine CAS No. 20890-93-1

N-(((4-Methoxyphenyl)methoxy)carbonyl)-L-serine

Cat. No.: B15486033
CAS No.: 20890-93-1
M. Wt: 269.25 g/mol
InChI Key: RMBWJEJTGNHCMK-UHFFFAOYSA-N
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Description

N-(((4-Methoxyphenyl)methoxy)carbonyl)-L-serine (CAS 20890-93-1) is a protected serine derivative with the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol. This compound is designed for research applications, particularly in the field of peptide synthesis, where it serves as a crucial building block. The presence of the (4-methoxyphenyl)methoxy)carbonyl group acts as a protecting group for the amino functionality of the native L-serine amino acid, safeguarding it during synthetic steps while allowing for selective deprotection under controlled conditions. L-Serine, the core amino acid of this reagent, is a fundamental building block for protein synthesis and a key node in cellular metabolism. It serves as a precursor for the synthesis of other amino acids, nucleotides, and sphingolipids, and plays a vital role in one-carbon unit metabolism . Research into serine and its derivatives is extensive, with studies indicating its importance in diverse physiological processes, including potential roles in neuroprotection through the activation of specific lysosomal enzymes and the regulation of immune responses . The structural modification in this specific compound enhances its utility in synthetic chemistry, enabling researchers to construct complex peptides that may be used to study protein function, develop new biomaterials, or explore novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

20890-93-1

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H15NO6/c1-18-9-4-2-8(3-5-9)7-19-12(17)13-10(6-14)11(15)16/h2-5,10,14H,6-7H2,1H3,(H,13,17)(H,15,16)

InChI Key

RMBWJEJTGNHCMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure: The Moz group ([(4-methoxyphenyl)methoxy]carbonyl) is attached to the amino group of L-serine, while the hydroxyl group on the serine side chain remains unprotected or can be further modified (e.g., esterified) .
  • CAS Registry : A closely related derivative, N-[[(4-Methoxyphenyl)methoxy]carbonyl]-L-serine pentachlorophenyl ester , is registered under CAS 23234-97-1 .
  • Molecular Formula: The base compound (without esterification) is inferred to be C₁₂H₁₅NO₆, based on structural analogs .
  • Applications : Used in solid-phase peptide synthesis (SPPS) due to its orthogonality to other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) .

Structural and Functional Analogues

(a) N-(Benzyloxycarbonyl)-L-serine (Z-L-serine)
  • Protecting Group : Benzyloxycarbonyl (Z).
  • Key Differences : The Z group lacks the 4-methoxy substitution, making it less stable under acidic conditions compared to Moz. Deprotection requires stronger acids (e.g., HBr in acetic acid) .
  • Applications : Historically used in classical peptide synthesis but largely replaced by Moz and Fmoc due to harsher deprotection conditions .
(b) Fmoc-L-serine
  • Protecting Group : 9-Fluorenylmethyloxycarbonyl (Fmoc).
  • Key Differences : Fmoc is base-labile (removed with piperidine), offering orthogonality to acid-labile Moz. The bulky fluorenyl group enhances steric protection .
  • Applications : Dominant in modern SPPS due to compatibility with acid-sensitive residues .
(c) N-[(4-Methoxyphenyl)diphenylmethyl]-L-serine (Mmt-L-serine)
  • Protecting Group : (4-Methoxyphenyl)diphenylmethyl (Mmt).
  • Key Differences : Mmt provides stronger steric hindrance than Moz but requires highly acidic conditions (e.g., 1% TFA in DCM) for cleavage .
  • Applications : Used for selective protection in complex peptide architectures .
(d) N-(4-Nitrophenyl)-L-serine
  • Protecting Group : 4-Nitrophenyl.
  • Key Differences: The electron-withdrawing nitro group increases acidity of the amino group, altering reactivity. Not commonly used in SPPS due to instability .

Comparative Data Table

Compound Protecting Group Deprotection Conditions Molecular Weight (g/mol) Key Applications
N-(((4-Methoxyphenyl)methoxy)carbonyl)-L-serine Moz Mild acid (e.g., 1% TFA) ~253.25 (inferred) SPPS, orthogonal protection
N-(Benzyloxycarbonyl)-L-serine Z HBr/AcOH 237.22 Classical synthesis
Fmoc-L-serine Fmoc 20% Piperidine/DMF 337.35 Modern SPPS
N-[(4-Methoxyphenyl)diphenylmethyl]-L-serine Mmt 1% TFA/DCM 427.50 Complex peptide synthesis
N-[[(4-Methoxyphenyl)methoxy]carbonyl]-L-serine pentachlorophenyl ester Moz (activated ester) N/A (coupling agent) 517.57 Peptide coupling

Research Findings

Stability and Reactivity :

  • The Moz group’s 4-methoxy substitution enhances electron-donating properties, improving stability under basic conditions compared to Z .
  • Quantum chemical calculations on similar 4-methoxyphenyl compounds (e.g., piperazin-1-ium salts) reveal strong ionic interactions and hydrogen-bonded networks, which may stabilize Moz-protected intermediates during synthesis .

Synthetic Efficiency :

  • A synthesis route for a related compound, N-[(4-methoxyphenyl)methyl]-L-serine , achieved 89.7% yield using (S)-benzyl 4-(4-methoxybenzyl)-5-oxomorpholine-3-carboxylate as an intermediate .
  • The pentachlorophenyl ester derivative of Moz-L-serine (CAS 23234-97-1) is a highly reactive coupling agent, enabling efficient amide bond formation in peptide chains .

Crystallographic Insights :

  • Structural studies on 4-methoxyphenyl derivatives (e.g., piperazin-1-ium salts) show that the methoxy group influences dihedral angles between aromatic rings (62–68°), affecting molecular packing and solubility .

Q & A

Q. What are the standard synthetic routes for N-(((4-Methoxyphenyl)methoxy)carbonyl)-L-serine?

The synthesis typically involves carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-methoxyphenylmethoxycarbonyl (Mpmoc) group to L-serine. For example, cesium carbonate (Cs₂CO₃) can activate carboxyl groups for nucleophilic substitution in anhydrous solvents like DMF or THF . Sodium iodide (NaI) may enhance reactivity in polar aprotic solvents by stabilizing intermediates . Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended to isolate the product.

Q. How is this compound characterized to confirm structural integrity?

Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify regioselective protection (e.g., absence of free -OH in serine, Mpmoc aromatic protons at δ 6.8–7.4 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Predicted physicochemical properties : Cross-check experimental data (e.g., density, pKa) with computational predictions to validate purity .

Q. What is the role of the 4-methoxyphenylmethoxycarbonyl (Mpmoc) group in peptide synthesis?

The Mpmoc group acts as an amine-protecting group, preventing unwanted side reactions during peptide elongation. Unlike Fmoc (9-fluorenylmethyloxycarbonyl), Mpmoc offers enhanced UV detectability due to its aromatic moiety and stability under basic conditions. Deprotection is achieved via hydrogenolysis (H₂/Pd-C) or mild acidolysis (TFA/DCM), preserving acid-labile side chains .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?

  • Activation reagents : Use HATU or PyBOP with DIEA in DMF to improve coupling kinetics .
  • Solvent choice : Anhydrous DMF or NMP enhances solubility of protected serine derivatives.
  • Monitoring : Employ Kaiser test or LC-MS to detect unreacted amines, enabling iterative coupling cycles .

Q. What strategies mitigate instability during storage or reactions?

  • Storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Reaction conditions : Avoid prolonged exposure to moisture or strong bases (e.g., piperidine), which may cleave the Mpmoc group prematurely .

Q. How are byproducts from incomplete protection analyzed and resolved?

  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted L-serine or partially protected intermediates .
  • 2D NMR (COSY, HSQC) : Assigns regioselectivity of protection and identifies stereochemical impurities .

Q. Can regioselective protection of serine’s hydroxyl group be achieved with Mpmoc?

Yes. Use tert-butyldimethylsilyl (TBS) or trityl groups to transiently protect the hydroxyl group during Mpmoc installation. Subsequent desilylation (TBAF) or detritylation (AcOH/H₂O) restores the hydroxyl functionality for downstream modifications .

Q. How does solvent polarity affect solubility in SPPS applications?

The compound exhibits moderate solubility in DMF (1.345 g/cm³ predicted density) but poor solubility in THF. Pre-dissolve in minimal DMF before adding to resin-bound peptides to avoid aggregation .

Q. Are enzymatic deprotection methods viable alternatives to chemical cleavage?

Limited evidence exists for enzymatic cleavage of Mpmoc. Chemical methods (e.g., hydrogenolysis) remain standard due to Mpmoc’s resistance to proteases. However, engineered esterases or lipases could be explored for selective deprotection .

Q. How should researchers address discrepancies in reported physicochemical data?

Cross-validate experimental results (e.g., pKa, boiling point) with computational models (e.g., ACD/Labs Predictor) and replicate protocols from independent studies. For example, predicted pKa = 3.47 ± 0.10 should align with potentiometric titrations under standardized conditions.

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